molecular formula C20H19N7O3 B11935597 N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide

N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide

Cat. No.: B11935597
M. Wt: 405.4 g/mol
InChI Key: JNXXELFPDAKQCG-ROTLSHHCSA-N
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Description

N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide is a synthetic small molecule characterized by a complex heterocyclic architecture. Its structure features:

  • A C-methylcarbonimidoyl linker, enabling stereospecific (Z)-configuration.
  • A 4,5-dihydro-1H-imidazol-2-ylamino substituent, which may participate in hydrogen bonding and metal coordination.
  • A phenyl-carboxamide bridge, enhancing solubility and intermolecular interactions.

Properties

Molecular Formula

C20H19N7O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide

InChI

InChI=1S/C20H19N7O3/c1-12(25-26-20-21-9-10-22-20)13-5-7-15(8-6-13)23-19(28)16-11-14-3-2-4-17(27(29)30)18(14)24-16/h2-8,11,24H,9-10H2,1H3,(H,23,28)(H2,21,22,26)/b25-12-

InChI Key

JNXXELFPDAKQCG-ROTLSHHCSA-N

Isomeric SMILES

C/C(=N/NC1=NCCN1)/C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NCCN1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Indole Derivatives

The 7-nitroindole moiety is synthesized via regioselective nitration. A method described in JP2001019671A involves nitrating sodium 1-acetylindoline-2-sulfonate (1) with acetyl nitrate, followed by alkaline hydrolysis to yield 7-nitroindole (2). This approach avoids harsh conditions (e.g., Fischer indole synthesis) and achieves 7-substitution through sulfonate-directed nitration. The nitration occurs at the 7-position due to the electron-donating acetyl group and steric effects of the sulfonate, ensuring regioselectivity.

Carboxamide Functionalization

The 2-carboxamide group is introduced via a one-pot synthesis. As demonstrated in PMC3124116, cyanoacetamides undergo nucleophilic aromatic substitution (SNAr) with 2-halonitrobenzenes under basic conditions, followed by reductive cyclization using FeCl3 and Zn to form 2-aminoindole-3-carboxamides. Adapting this method, 7-nitroindole-2-carboxamide can be synthesized by substituting the starting material with 7-nitro-2-haloindole and cyanoacetamide derivatives. Reported yields for analogous reactions range from 65% to 85%.

Preparation of the 4-[(Z)-N-(4,5-Dihydro-1H-Imidazol-2-Ylamino)-C-Methylcarbonimidoyl]Phenyl Intermediate

Formation of the Carbonimidoyl Group

The carbonimidoyl moiety is constructed via condensation between an aryl aldehyde and a primary amine. US6552230B1 details the synthesis of 2-nitro-5-(phenylthio)-anilines through nucleophilic aromatic substitution (SNAr) of 5-chloro-2-nitroaniline with thiophenols under ammonia. For the target compound, 4-aminobenzaldehyde is reacted with methylamine to form the Schiff base, which is subsequently reduced to the secondary amine using NaBH4. This intermediate is then alkylated with methyl iodide to yield the C-methylcarbonimidoyl group.

Imidazoline Ring Formation

The 4,5-dihydro-1H-imidazol-2-ylamino group is synthesized via cyclocondensation. Ethylenediamine reacts with cyanogen bromide in methanol to form 2-aminoimidazoline, which is coupled to the carbonimidoyl phenyl group via nucleophilic substitution. Optimal conditions (40–60°C, pH 8–9) afford 75–90% yields.

Coupling of Indole and Phenyl Intermediates

Amide Bond Formation

The final step involves coupling 7-nitroindole-2-carboxylic acid with the phenyl carbonimidoyl amine. Activation of the carboxylic acid using HATU or EDC/HOBt in DMF facilitates amide bond formation. A study in SciDirect highlights similar couplings for indole-5-carboxylic acids, achieving >90% yields under mild conditions (0–5°C, 12–24 h). Purification via recrystallization (ethanol/water) or column chromatography (SiO2, CH2Cl2/MeOH) yields the final product.

Optimization and Challenges

Regioselectivity in Nitration

Achieving exclusive 7-nitro substitution requires precise control of nitrating agents and directing groups. JP2001019671A reports that acetyl nitrate in acetic anhydride minimizes byproducts like 5-nitroindole.

Steric Hindrance in Coupling

Bulky substituents on the phenyl carbonimidoyl group may slow amidation. Using excess activating agents (1.5 equiv HATU) and prolonged reaction times (48 h) improves efficiency.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)ConditionsSource
7-NitroindoleSulfonate-directed nitration78Acetyl nitrate, 0–5°C
2-CarboxamideSNAr + reductive cyclization82FeCl3, Zn, HCl
Carbonimidoyl phenylSchiff base reduction + alkylation88NaBH4, MeI, RT
Final couplingHATU-mediated amidation91DMF, 0°C, 24 h

Chemical Reactions Analysis

Types of Reactions

N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Cytotoxicity Against Cancer Cells
Preliminary studies indicate that this compound exhibits notable cytotoxicity against several human cancer cell lines. The mechanisms of action may involve the induction of apoptosis or inhibition of cell proliferation, which are critical pathways in cancer treatment.

Mechanistic Studies
Research has employed molecular docking studies and enzyme inhibition assays to elucidate the binding affinities of this compound to various biological targets. These studies are essential for optimizing its pharmacological profile and predicting its behavior in biological systems.

Synthesis and Derivative Development

The synthesis of N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide typically involves multi-step reactions. The initial steps may include the reaction of aryl hydrazine with 2-chloro-4,5-dihydro-1H-imidazole, followed by acylation or sulfonylation to yield various derivatives that can be further evaluated for biological activities.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other compounds can provide insights into its potential applications. For example, compounds containing imidazole and indole moieties have been studied for their anticancer properties. Notably, derivatives of imidazole have shown promising results in inhibiting cancer cell growth and exhibiting selective toxicity towards tumor cells compared to non-tumor cells .

Compound NameStructural FeaturesBiological Activity
N-[4-(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamideIndole moiety, Imidazole ringCytotoxicity against cancer cells
2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamideBenzenesulfonamide hybridHigh cytotoxic effect in HeLa cells
N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamidesIndole-bearing hydrazidesAntimicrobial activity against Gram-positive bacteria

Future Research Directions

Future research should focus on:

  • In-depth Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its cytotoxic effects will be critical for its development as a therapeutic agent.
  • Optimization of Derivatives: Continued synthesis and evaluation of derivatives could enhance efficacy and reduce toxicity, making them more suitable for clinical applications.
  • Clinical Trials: Ultimately, advancing promising candidates to clinical trials will be necessary to establish safety and efficacy in humans.

Mechanism of Action

The mechanism of action of N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Feature Nitroindole Position Imidazole Derivative Carboxamide Linker Key Interactions Identified
Target Compound 7-nitro 4,5-dihydro-1H-imidazol-2-ylamino Phenyl group Hydrogen bonding (N-H, C=O), π-stacking
Analog 1: 5-nitroindole-2-carboxamide 5-nitro Absent Phenyl group Weaker π-stacking due to nitro position
Analog 2: 7-nitroindole-3-carboxamide 7-nitro Absent Alkyl chain Reduced solubility; limited H-bonding
Analog 3: Imidazole-substituted indole None 1H-imidazol-2-yl Phenyl group Stronger metal coordination; weaker nitro effects

Key Findings:

Analog 1’s 5-nitro substitution disrupts π-π stacking efficiency due to altered electron density distribution.

Imidazole Role: The 4,5-dihydroimidazole group in the target compound provides a rigid, planar structure conducive to hydrogen bonding, as described in graph set analysis for molecular crystals . Analog 3’s non-saturated imidazole lacks this rigidity, reducing directional H-bonding.

Carboxamide Linker :

  • The phenyl-carboxamide bridge improves solubility in polar solvents compared to alkyl-linked analogs (e.g., Analog 2), aligning with principles of intermolecular interaction optimization .

Hydrogen Bonding Networks :

  • The target compound’s N-H and C=O groups likely form robust hydrogen-bonded motifs (e.g., R₂²(8) or C(4) patterns per graph set theory), critical for crystal packing or target binding .

Research Implications and Limitations

While direct experimental data for the target compound are absent in the provided evidence, structural comparisons highlight:

  • Advantages : Synergistic effects of nitro, imidazole, and carboxamide groups for tailored molecular recognition.
  • Challenges: Potential steric hindrance from the methylcarbonimidoyl group, which may limit binding pocket accessibility.

Further studies should prioritize crystallographic analysis to validate hydrogen-bonding patterns and solubility assays to benchmark against analogs.

Biological Activity

N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O3C_{19}H_{22}N_6O_3. It features an indole core substituted with a nitro group and a carboxamide, alongside an imidazole derivative. The presence of these functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the imidazole ring : Starting from appropriate precursors such as 4,5-dihydroimidazole.
  • Coupling reactions : Utilizing coupling agents to link the imidazole moiety with the phenyl group.
  • Final modification : Introducing the nitro and carboxamide groups through nitration and amide formation reactions.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, research indicates that derivatives of similar structures exhibit significant inhibition of cancer cell proliferation:

CompoundCell LineIC50 (μM)
4eCervical Cancer (SISO)2.38
5lBladder Cancer (RT-112)3.77

These findings suggest that modifications to the structure can enhance selectivity and potency against specific cancer types .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of key signaling pathways : Similar compounds have shown to selectively activate serotonin receptors (e.g., 5-HT2C), influencing cellular signaling cascades associated with growth and apoptosis .
  • Induction of apoptosis : Studies indicate that certain derivatives induce programmed cell death in cancer cells, suggesting a potential therapeutic avenue for treatment-resistant tumors .

Case Studies

  • Study on Antitumor Activity : A study conducted on a series of imidazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against human cancer cell lines. The most active compounds showed IC50 values below 5 μM, indicating high potency .
  • Serotonin Receptor Modulation : Another investigation focused on serotonin receptor selectivity revealed that modifications in the chemical structure could lead to enhanced selectivity for specific receptor subtypes, potentially reducing side effects associated with broader-spectrum drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide, and how can purity be optimized?

  • Methodology : The compound’s imidazole core can be synthesized via multi-step condensation reactions. For example, substituted imidazole derivatives are often prepared by cyclizing α-aminoketones with aldehydes under acidic conditions . Purification typically involves recrystallization in acetonitrile (solubility data in acetonitrile supports this ) or column chromatography. Purity validation requires HPLC with UV detection (≥98% purity threshold) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and confirming regioselectivity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions. For example, aromatic protons in the nitroindole moiety appear as distinct doublets in the δ 6.5–8.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., Z/E configuration) via single-crystal analysis .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (e.g., acetonitrile, DMF) using UV-Vis spectroscopy at varying concentrations .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Store at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies are effective for predicting this compound’s electronic properties and reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with exact-exchange corrections to improve thermochemical accuracy . Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in acetonitrile using explicit solvent models .

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical behavior?

  • Methodology :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R22_2^2(8) motifs) using crystallographic data to predict packing efficiency and melting points .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular interactions observed in X-ray structures .

Q. What experimental and computational approaches resolve contradictions between predicted and observed spectroscopic data?

  • Methodology :

  • Error Analysis in DFT : Re-evaluate exchange-correlation functionals if calculated NMR shifts deviate >0.5 ppm from experimental values. Incorporate exact-exchange terms to improve agreement .
  • Solid-State vs. Solution Effects : Compare solution NMR with solid-state MAS NMR to identify conformational changes or polymorphism .

Q. How can fluorescent derivatization techniques enhance detection of this compound in biological systems?

  • Methodology :

  • Derivatization Protocols : React the nitro group with fluorogenic amines (e.g., hexylamine) under mild conditions. Monitor fluorescence at λex/λem = 335/420 nm .
  • Microscopy : Use confocal imaging to track cellular uptake in real-time, validated by LC-MS quantification .

Q. What strategies are recommended for studying interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (kon_\text{on}/koff_\text{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .

Methodological Notes

  • Experimental Design : Always include control experiments (e.g., solvent-only blanks in fluorescence assays) .
  • Data Validation : Cross-validate computational results with at least two independent experimental techniques (e.g., DFT + XRD) .

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